(3-Bromopropoxy)cyclohexane

Übersicht

Beschreibung

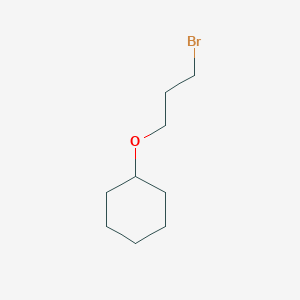

(3-Bromopropoxy)cyclohexane is an organic compound with the molecular formula C₉H₁₇BrO It is a brominated ether derivative of cyclohexane, characterized by the presence of a bromopropoxy group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Bromopropoxy)cyclohexane can be synthesized through the reaction of cyclohexanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol is replaced by the bromopropoxy group.

Reaction Conditions:

Reactants: Cyclohexanol, 3-bromopropyl bromide

Base: Potassium carbonate

Solvent: Acetone or another suitable organic solvent

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromopropoxy)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted cyclohexane derivatives.

Elimination Reactions: Formation of cyclohexene derivatives.

Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

A. Organic Synthesis

(3-Bromopropoxy)cyclohexane serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic frameworks.

B. Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential therapeutic applications. It has been studied as a precursor for developing new drugs, particularly in the field of medicinal chemistry where halogenated compounds are often explored for biological activity.

C. Material Science

This compound is also employed in material science for the preparation of novel materials with specific properties. Its reactivity allows for the modification of polymers and other materials, enhancing their performance in various applications.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with cytochrome P450 enzymes, influencing metabolic pathways in cells. These interactions can lead to alterations in gene expression related to detoxification processes, highlighting its potential use in biochemical research.

Case Study 2: Pharmaceutical Development

In a study aimed at developing new therapeutic agents, this compound was used as a building block for synthesizing novel compounds targeting specific biological pathways. The results indicated promising biological activity, suggesting further exploration in drug development .

Wirkmechanismus

The mechanism of action of (3-Bromopropoxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the cyclohexane ring. In elimination reactions, the compound loses a proton and a bromide ion, resulting in the formation of an alkene. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Chloropropoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

(3-Iodopropoxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.

(3-Fluoropropoxy)cyclohexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(3-Bromopropoxy)cyclohexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the reaction conditions, making it a valuable compound in various research applications.

Biologische Aktivität

(3-Bromopropoxy)cyclohexane, with the molecular formula C₉H₁₇BrO, is an organic compound characterized by a cyclohexane ring substituted with a bromine atom and a propoxy group. This compound has garnered interest in the fields of organic synthesis and biochemistry due to its potential interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

The structure of this compound consists of a cyclohexane ring bonded to a propoxy group at the third carbon position and a bromine atom. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BrO |

| Molecular Weight | 201.15 g/mol |

| Structure Type | Cyclic halide |

This compound exhibits significant biological activity primarily through its interactions with enzymes and proteins. It can function as both a substrate and an inhibitor in enzymatic reactions, particularly involving cytochrome P450 enzymes, which are crucial for metabolizing various xenobiotics. The mechanisms involved often include:

- Formation of Reactive Intermediates : The compound can generate free radicals or carbocations that facilitate substitution or elimination reactions.

- Alteration of Cellular Processes : It may influence cellular signaling pathways and gene expression related to detoxification processes, impacting protein levels involved in metabolic pathways.

Research indicates that this compound can significantly affect cellular functions by altering gene expression and cellular metabolism. Its interactions may lead to changes in the levels of specific proteins and enzymes involved in detoxification mechanisms, suggesting its potential role in modulating metabolic pathways.

Case Studies

- Cytochrome P450 Interaction : A study demonstrated that this compound interacts with cytochrome P450 enzymes, potentially affecting the metabolism of other compounds. This interaction could lead to altered pharmacokinetics for drugs metabolized by these enzymes.

- Toxicity Assessment : Toxicity studies indicate that this compound is harmful if swallowed and poses risks to aquatic life. These findings highlight the compound's environmental impact and underscore the need for careful handling in laboratory settings.

Applications in Organic Synthesis

Due to its reactivity profile, this compound serves as an intermediate for producing various chemical compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable for creating complex molecules.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Bromocyclohexene | Cycloalkene | Contains a double bond; more reactive |

| Bromocyclopentane | Cyclopentane | Smaller ring structure; different reactivity |

| 1-Bromobutane | Linear alkyl halide | Straight-chain structure; simpler reactivity |

| 2-Bromopropane | Branched alkyl halide | More steric hindrance; different substitution patterns |

Q & A

Basic Question: How can researchers optimize the synthesis of (3-Bromopropoxy)cyclohexane to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic experimental design. Use Plackett-Burman designs to screen critical variables (e.g., reaction temperature, molar ratios, solvent polarity) and identify dominant factors . Follow with a Box-Behnken design to model interactions between variables and predict optimal conditions . For example, cyclohexane derivative syntheses often require controlled bromination steps; monitor intermediates via GC-MS to avoid side reactions (e.g., over-bromination) . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) can isolate the target compound while minimizing decomposition.

Basic Question: What analytical techniques are recommended for characterizing this compound and its reaction intermediates?

Methodological Answer:

Combine NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the cyclohexane ring conformation and bromopropoxy chain orientation . High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. For low-temperature oxidation studies, synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) provides isomer-specific detection of intermediates (e.g., cyclohexylperoxy radicals) . FT-IR identifies functional groups (C-Br stretch at ~550 cm⁻¹, C-O-C asymmetric stretch at ~1100 cm⁻¹) to track reaction progress.

Advanced Question: How does the bromopropoxy substituent influence the low-temperature oxidation mechanism of cyclohexane derivatives?

Methodological Answer:

The bromine atom alters radical propagation pathways. In cyclohexane combustion, hydrogen abstraction by OH radicals forms cyclohexyl radicals, which react with O₂ to form peroxy radicals (cy-C₆H₁₁OO) . For brominated derivatives, the electron-withdrawing Br atom stabilizes adjacent radicals, potentially diverting pathways toward β-scission instead of ketohydroperoxide formation. Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key reactions (e.g., Br-mediated isomerization) . Validate with shock tube/RCM experiments under controlled pressures (1–50 atm) to compare ignition delays with unsubstituted cyclohexane .

Advanced Question: How should researchers resolve contradictions in reported product distributions from cyclohexane derivative oxidations?

Methodological Answer:

Discrepancies often arise from differences in temperature regimes or detection limits. For example, cyclohexane oxidation at <750 K produces benzene via cyclohexene intermediates, while high-temperature (>1100 K) pathways favor CO and CH₂O . For brominated analogs, use sensitivity analysis in kinetic models to identify rate-determining steps. Cross-validate experimental data (e.g., JSR product profiles ) with master equation simulations to reconcile conflicting reports. Adjust branching ratios for Br-influenced pathways (e.g., Br migration vs. ring-opening) using ab initio-derived barriers .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation of vapors (P261, P271) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and EN 166-certified goggles to avoid skin/eye contact (P280) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) in cool (<25°C), ventilated areas to prevent degradation (P403+P233) .

- Spill Management : Neutralize brominated compounds with sodium bicarbonate before disposal in approved waste containers (P501) .

Advanced Question: How can computational modeling predict the conformational stability of this compound?

Methodological Answer:

Employ ab initio molecular dynamics (AIMD) with a polarized basis set (e.g., 6-311++G(d,p)) to map chair, twist-boat, and boat conformers . Calculate steric strain from 1,3-diaxial interactions between the bromopropoxy group and cyclohexane hydrogens. Compare torsional barriers (<6 kcal/mol for chair↔twist-boat transitions) with unsubstituted cyclohexane . Validate predictions using variable-temperature NMR to observe ring-flipping kinetics. For substituent effects, apply Karplus equations to correlate dihedral angles (C-O-C-Br) with J-coupling constants .

Advanced Question: What catalytic systems enhance the selective functionalization of this compound in cross-coupling reactions?

Methodological Answer:

Leverage Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura couplings, where the bromine acts as a leaving group. Optimize solvent polarity (e.g., DMF/H₂O mixtures) to stabilize transition states . For photoredox catalysis, use Ru(bpy)₃²⁺ to generate aryl radicals under visible light, enabling C-Br bond activation. Monitor selectivity via HPLC-MS to detect competing pathways (e.g., elimination vs. substitution) . Compare turnover frequencies (TOF) with non-brominated analogs to quantify electronic effects.

Advanced Question: How does pyrolysis of this compound differ from its parent hydrocarbon?

Methodological Answer:

Pyrolysis (800–1000 K) of brominated cyclohexane derivatives proceeds via homolytic C-Br bond cleavage , generating bromine radicals that initiate chain reactions . Contrast this with cyclohexane, which undergoes C-C scission to form ethylene and butadiene. Use pulse-heated shock tubes to isolate primary decomposition products (e.g., HBr, propene oxide) and model kinetics via Rice-Ramsperger-Kassel-Marcus (RRKM) theory . Thermolysis in a flow reactor at 40 mbar can suppress recombination reactions, isolating intermediates like cyclohexene oxide .

Basic Question: What role does the cyclohexane ring conformation play in the reactivity of this compound?

Methodological Answer:

The chair conformation minimizes steric strain, positioning the bromopropoxy group equatorially to avoid 1,3-diaxial clashes . In this conformation, the C-Br bond is more accessible for nucleophilic substitution (SN2). Use molecular mechanics simulations (MMFF94 force field) to compare activation energies for axial vs. equatorial attack . Experimentally, monitor reaction rates in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to probe steric vs. electronic effects.

Advanced Question: How can researchers design experiments to study solvent effects on this compound’s reaction kinetics?

Methodological Answer:

Apply Kirkwood-Buff theory to correlate solvent polarity with reaction rates. Use cyclohexane (non-polar) vs. acetonitrile (polar) to probe dielectric effects on transition states . For SN2 reactions, measure activation volumes via high-pressure kinetics (1–2000 bar) to distinguish between associative and dissociative mechanisms. Pair with COnductor-like Screening MOdel (COSMO) simulations to predict solvation energies . Validate with Arrhenius plots across 298–398 K to isolate temperature-dependent solvent interactions .

Eigenschaften

IUPAC Name |

3-bromopropoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADYWMTBPCTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.